molecular formula C18H22N2O B1295947 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol CAS No. 94262-62-1

1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Cat. No.: B1295947
CAS No.: 94262-62-1
M. Wt: 282.4 g/mol
InChI Key: WGKAEQNBTHBDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-(4-phenylpiperazino)-1-ethanol is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a phenyl group and a piperazine ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol typically involves the reaction of phenylmagnesium bromide with 1-(4-phenylpiperazin-1-yl)ethanone. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is typically conducted at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Phenyl-2-(4-phenylpiperazino)-1-ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the brain, modulating the levels of serotonin, dopamine, or norepinephrine. This modulation can lead to changes in mood, cognition, and behavior, making it a potential candidate for the treatment of psychiatric disorders .

Comparison with Similar Compounds

  • 1-Phenyl-2-(4-methylpiperazino)-1-ethanol
  • 1-Phenyl-2-(4-ethylpiperazino)-1-ethanol
  • 1-Phenyl-2-(4-isopropylpiperazino)-1-ethanol

Comparison: 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol is unique due to the presence of the phenyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the piperazine ring, this compound may exhibit distinct pharmacological properties and therapeutic potential .

Properties

IUPAC Name

1-phenyl-2-(4-phenylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c21-18(16-7-3-1-4-8-16)15-19-11-13-20(14-12-19)17-9-5-2-6-10-17/h1-10,18,21H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKAEQNBTHBDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CC=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289629
Record name 1-phenyl-2-(4-phenylpiperazino)-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666628
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

94262-62-1
Record name NSC62457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenyl-2-(4-phenylpiperazino)-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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